8-methyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole
Overview
Description
8-methyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole is a heterocyclic compound that belongs to the class of triazinoindoles. This compound is characterized by its unique structure, which includes a triazine ring fused to an indole ring. The presence of a methyl group and a methylsulfanyl group further distinguishes this compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole typically involves the reaction of isatin with 2-aminoguanidinium carbonate in boiling acetic acid . This reaction yields 3-amino-[1,2,4]-triazino[5,6-b]indole, which can then be further modified to introduce the methyl and methylsulfanyl groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. Optimization of reaction parameters such as temperature, solvent, and catalysts can enhance yield and purity, making the process more efficient for industrial applications.
Chemical Reactions Analysis
Types of Reactions
8-methyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the triazine or indole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the rings.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, iodine, and various acids and bases. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
8-methyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 8-methyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, inhibiting their activity and leading to the desired biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-2-carboxylic acid share structural similarities with 8-methyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole.
Triazine Derivatives: Compounds like melamine and cyanuric acid also contain the triazine ring, making them structurally related.
Uniqueness
What sets this compound apart is the fusion of the triazine and indole rings, along with the presence of the methyl and methylsulfanyl groups. These features confer unique chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
8-methyl-3-methylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4S/c1-6-3-4-8-7(5-6)9-10(12-8)13-11(16-2)15-14-9/h3-5H,1-2H3,(H,12,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTFARHCLRKBDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=NC(=N3)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001208409 | |
Record name | 8-Methyl-3-(methylthio)-5H-1,2,4-triazino[5,6-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001208409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23563-22-6 | |
Record name | 8-Methyl-3-(methylthio)-5H-1,2,4-triazino[5,6-b]indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23563-22-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Methyl-3-(methylthio)-5H-1,2,4-triazino[5,6-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001208409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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